molecular formula C9H11NO4S B1634920 4-{[(Methylsulfonyl)amino]methyl}benzoic acid CAS No. 696634-97-6

4-{[(Methylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B1634920
CAS No.: 696634-97-6
M. Wt: 229.26 g/mol
InChI Key: ZWNLAPYEHZIKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Methylsulfonyl)amino]methyl}benzoic acid is an organic compound that belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It has a molecular weight of 229.26 .


Molecular Structure Analysis

The linear formula of this compound is C9H11NO4S . The InChI code is 1S/C9H11NO4S/c1-10(15(2,13)14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) . The molecular structure can be represented by the canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O .

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamides, including compounds structurally related to 4-{[(Methylsulfonyl)amino]methyl}benzoic acid, have been extensively studied for their potential therapeutic effects. For instance, heteroaryl sulfonamides have been discovered as new selective antagonists for the EP1 receptor, a subtype of the PGE2 receptor, with some exhibiting in vivo antagonist activity. These findings suggest potential therapeutic applications in conditions mediated by EP1 receptor activity (Naganawa et al., 2006).

Antimicrobial Activity

The antimicrobial activities of certain sulfonamides have been evaluated, demonstrating their potential as bio-potent agents. Specifically, 4-(substituted phenylsulfonamido)benzoic acids synthesized under ultrasound irradiation conditions showed significant antimicrobial effects. This highlights the potential of these compounds in the development of new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Materials Science

In the field of materials science, sulfonated aromatic diamines have been used to prepare thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye treatment capabilities, indicating the usefulness of sulfonated compounds in enhancing the performance of nanofiltration membranes (Liu et al., 2012).

Enzyme Inhibition

Benzamide-4-sulfonamides have been identified as effective inhibitors of human carbonic anhydrase isoforms, demonstrating low nanomolar to subnanomolar inhibition ranges. This suggests their potential application in treating diseases where modulation of carbonic anhydrase activity is beneficial (Abdoli et al., 2018).

Synthesis and Chemical Studies

Research has also focused on the synthesis and optimization of sulfonamide derivatives for various applications, including selective EP1 receptor antagonists. These studies contribute to the understanding of structure-activity relationships and the development of compounds with reduced side effects (Naganawa et al., 2006).

Safety and Hazards

While the specific safety and hazards of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid are not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Mechanism of Action

Properties

IUPAC Name

4-(methanesulfonamidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNLAPYEHZIKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(aminomethyl)benzoic acid (4 g, 26.5 mmol) and NaOH 1M (52.9 ml, 52.9 mmol) in THF (60 ml), methanesulfonyl chloride (2.474 ml, 31.8 mmol) was slowly added and the reaction was stirred at RT overnight. The mixture was acidified and extracted twice with EtOAc; the combined organic layers were washed with brine, dried over Na2SO4 and evaporated to dryness. The resulting solid was suspended in MeOH (120 ml) and stirred overnight. The precipitate was collected by filtration to give 4-(methylsulfonamidomethyl)-benzoic acid (1.99 g, 8.68 mmol, 32.8% yield, MS/ESI+ 229.9 [MH]+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
52.9 mL
Type
reactant
Reaction Step One
Quantity
2.474 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{[(Methylsulfonyl)amino]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.